molecular formula C7H13ClO3S B13219600 2-Ethyloxane-4-sulfonyl chloride

2-Ethyloxane-4-sulfonyl chloride

Cat. No.: B13219600
M. Wt: 212.70 g/mol
InChI Key: CFOTZHJKEODDHJ-UHFFFAOYSA-N
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Description

2-Ethyloxane-4-sulfonyl chloride is an organic compound with the molecular formula C7H13ClO3S. It is a sulfonyl chloride derivative, which is a class of compounds widely used in organic synthesis due to their reactivity and versatility. Sulfonyl chlorides are known for their role as intermediates in the synthesis of sulfonamides, sulfonylureas, and other sulfur-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyloxane-4-sulfonyl chloride typically involves the chlorosulfonation of 2-ethyloxane. This process can be carried out using chlorosulfonic acid or thionyl chloride as the chlorinating agents. The reaction is usually performed under controlled conditions to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Ethyloxane-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Ethyloxane-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of various sulfonyl derivatives .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: Another sulfonyl chloride with similar reactivity but different structural properties.

    Benzenesulfonyl Chloride: A widely used sulfonyl chloride in organic synthesis with aromatic properties.

    Tosyl Chloride: Known for its use in protecting group chemistry.

Uniqueness

2-Ethyloxane-4-sulfonyl chloride is unique due to its specific structure, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. Its oxane ring structure can influence its reactivity and the types of products formed in chemical reactions .

Properties

Molecular Formula

C7H13ClO3S

Molecular Weight

212.70 g/mol

IUPAC Name

2-ethyloxane-4-sulfonyl chloride

InChI

InChI=1S/C7H13ClO3S/c1-2-6-5-7(3-4-11-6)12(8,9)10/h6-7H,2-5H2,1H3

InChI Key

CFOTZHJKEODDHJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CCO1)S(=O)(=O)Cl

Origin of Product

United States

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